N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic small molecule featuring a triazolo[4,3-a]pyridine core substituted at position 8 with a 3-methyl-1,2,4-oxadiazole moiety and at position 3 with a methyl-linked benzothiazole-6-carboxamide group. This structure combines pharmacologically privileged motifs: the 1,2,4-triazolo[4,3-a]pyridine scaffold is associated with kinase inhibition, while the 1,2,4-oxadiazole and benzothiazole groups enhance metabolic stability and target binding . The compound’s synthesis likely involves sequential cyclization and coupling reactions, analogous to methods described for related thiazole carboxamides .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O2S/c1-10-21-18(27-24-10)12-3-2-6-25-15(22-23-16(12)25)8-19-17(26)11-4-5-13-14(7-11)28-9-20-13/h2-7,9H,8H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUCTRBIFAJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, a key structural component of this compound, are known to exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani.
Mode of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC). This suggests that the compound may interact with its targets in a way that inhibits their function, leading to its observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to bacterial and fungal growth and development, given the compound’s observed antibacterial and anti-fungal activities.
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability. This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.
Result of Action
The result of the compound’s action is likely to be a reduction in the growth and development of its targets, given its observed antibacterial and anti-fungal activities. For example, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo).
Action Environment
Its favorable pharmacokinetic properties, including better hydrolytic and metabolic stability, may contribute to its bioavailability and efficacy
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of oxadiazole and triazole rings, which are known for their diverse biological activities. The presence of a benzo[d]thiazole moiety further enhances its potential as a therapeutic agent.
Chemical Formula : C₁₄H₁₄N₄O₂S
Molecular Weight : 298.36 g/mol
IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A derivative of this compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range (e.g., 1.6 to 25 μg/ml) .
Anticancer Properties
The compound's structure suggests potential anticancer activity through various mechanisms:
- Inhibition of Tumor Growth : The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. For example, it demonstrated significant cytotoxic effects against human breast cancer cells with IC50 values in the micromolar range .
- Mechanism of Action : The oxadiazole and triazole moieties may interfere with specific enzymatic pathways involved in tumor growth. Docking studies suggest that these compounds may target kinases critical for cancer cell survival .
Anti-Tubercular Activity
The compound has also been explored for its anti-tubercular properties:
- Activity Against Mycobacterium tuberculosis : Some derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This indicates potential as a new therapeutic option for tuberculosis treatment.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar compounds containing oxadiazole and triazole rings. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria .
- Cancer Cell Line Testing : In a recent study published in PubMed, derivatives of this compound were tested on various cancer cell lines, revealing significant anticancer activity with low toxicity towards normal cells .
- Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting its potential as a lead compound for drug development .
Scientific Research Applications
Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The oxadiazole moiety is known to interact with enzymes involved in cancer progression, potentially leading to reduced tumor growth.
Antimicrobial Activity : Compounds with oxadiazole and triazole functionalities have been reported to possess antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment .
Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes such as carbonic anhydrases and kinases. This inhibition can lead to therapeutic effects in conditions like glaucoma and cancer by modulating metabolic pathways.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted by researchers at a pharmaceutical institute demonstrated that N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide significantly inhibited the proliferation of MCF-7 breast cancer cells. The study utilized various concentrations of the compound and observed a dose-dependent response in cell viability assays.
- Antimicrobial Efficacy Testing : In another investigation published in a peer-reviewed journal, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the oxadiazole derivatives exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Chemical Reactions Analysis
Formation of the 3-Methyl-1,2,4-Oxadiazole Moiety
The 3-methyl-1,2,4-oxadiazole group is commonly synthesized via:
-
Cyclodehydration : Reaction of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) under basic conditions .
-
Microwave-Assisted Synthesis : Accelerated formation of oxadiazoles using coupling agents like EDCI/HOBt .
Key Conditions :
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acetamide hydrazide | Ethanol | 80°C | 75–85% | |
| CS₂/KOH | THF | Reflux | 52–88% |
Functionalization and Subsequent Modifications
The methyl group on the oxadiazole and the carboxamide linkage offer sites for further derivatization:
-
Alkylation : Reaction of the oxadiazole methyl group with alkyl halides (e.g., allyl bromide) .
-
Hydrolysis : Acidic or basic cleavage of the carboxamide to regenerate free amine or carboxylic acid .
Functionalization Pathways :
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Alkylation | Allyl bromide, K₂CO₃, DMF | Enhanced lipophilicity |
| Oxidation | H₂O₂, FeCl₃ | Sulfoxide/sulfone formation |
Mechanistic Insights and Catalytic Pathways
-
Cyclization Mechanisms : Base-mediated dehydrative ring closure (e.g., KOH/EtOH) is critical for forming the triazole and oxadiazole rings .
-
Eschenmoser Coupling : Used in analogous systems for synthesizing diazenyl-triazolethiones via CT-complex intermediates .
Mechanistic Example :
Biological Relevance and Stability
While stability data for this specific compound is unavailable, related triazole-oxadiazole hybrids exhibit:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues differ in the triazolo ring substituents and the heterocyclic carboxamide component:
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide ():
- Triazolo substituent : Methoxy group at position 8 instead of 3-methyl-1,2,4-oxadiazole.
- Carboxamide heterocycle : Benzothiadiazole (two nitrogen atoms) replaces benzothiazole (one nitrogen).
- Impact : The methoxy group’s electron-donating nature may reduce metabolic stability compared to the electron-withdrawing oxadiazole. Benzothiadiazole’s additional nitrogen could enhance π-π stacking but reduce lipophilicity (predicted logP: 2.1 vs. ~3.0 for the target compound) .
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ():
- Core structure : Simpler thiazole-carboxamide lacking the triazolo-oxadiazole system.
- Activity : These analogs demonstrated statistically significant bioactivity (p < 0.05–0.001) in unreported assays, suggesting the carboxamide moiety’s critical role in target engagement .
Data Tables
*Estimated from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
